

# Ociperlimab and Durvalumab: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Ocipumaltib |           |  |  |  |
| Cat. No.:            | B15607502   | Get Quote |  |  |  |

A head-to-head clinical trial designed to directly compare Ociperlimab and Durvalumab was terminated before patient enrollment, meaning no direct comparative data is available. This guide provides an overview of the existing clinical trial data for each drug individually, their mechanisms of action, and the protocols of key studies.

Ociperlimab, an investigational anti-TIGIT monoclonal antibody, and Durvalumab, an approved anti-PD-L1 monoclonal antibody, are both immunotherapies designed to enhance the body's anti-tumor immune response. While they engage different targets in the immune checkpoint cascade, their ultimate goal is to reactivate T-cells to recognize and eliminate cancer cells.

## **Performance Data from Key Clinical Trials**

Due to the absence of direct comparative studies, this section presents data from significant clinical trials for Ociperlimab and Durvalumab separately. The data is organized by the clinical trial and indication.

# Ociperlimab Clinical Trial Data

Ociperlimab has been studied in combination with other therapies. The following table summarizes key efficacy data from the AdvanTIG-204 trial.



| Clinical<br>Trial                | Indication                                              | Treatment<br>Arms                        | N     | Median Progressio n-Free Survival (PFS) | Objective<br>Response<br>Rate (ORR) |
|----------------------------------|---------------------------------------------------------|------------------------------------------|-------|-----------------------------------------|-------------------------------------|
| AdvanTIG-<br>204                 | Limited-Stage<br>Small Cell<br>Lung Cancer<br>(LS-SCLC) | Arm A: Ociperlimab + Tislelizumab + cCRT | 41    | 12.6 months                             | 85.4%                               |
| Arm B:<br>Tislelizumab<br>+ cCRT | 42                                                      | 13.2 months                              | 88.1% |                                         |                                     |
| Arm C: cCRT alone                | 43                                                      | 9.5 months                               | 76.7% | -                                       |                                     |

cCRT: Concurrent Chemoradiotherapy

In the AdvanTIG-204 study, the addition of Ociperlimab to Tislelizumab and cCRT did not show a significant improvement in PFS compared to Tislelizumab and cCRT alone[1].

#### **Durvalumab Clinical Trial Data**

Durvalumab is approved for several indications, and its efficacy has been demonstrated in multiple Phase 3 trials. The following tables summarize key data from the PACIFIC, CASPIAN, and TOPAZ-1 trials.

PACIFIC Trial: Unresectable, Stage III Non-Small Cell Lung Cancer (NSCLC)



| Treatment<br>Arm | N   | Median<br>Overall<br>Survival<br>(OS) | 5-Year OS<br>Rate | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | 5-Year PFS<br>Rate |
|------------------|-----|---------------------------------------|-------------------|-----------------------------------------------------|--------------------|
| Durvalumab       | 476 | 47.5 months                           | 42.9%             | 16.9 months                                         | 33.1%              |
| Placebo          | 237 | 29.1 months                           | 33.4%             | 5.6 months                                          | 19.0%              |

The PACIFIC trial demonstrated a significant and sustained overall survival benefit with Durvalumab as consolidation therapy after chemoradiotherapy[2][3].

CASPIAN Trial: Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

| Treatment Arm      | N   | Median Overall<br>Survival (OS) | 3-Year OS Rate | Median<br>Progression-<br>Free Survival<br>(PFS) |
|--------------------|-----|---------------------------------|----------------|--------------------------------------------------|
| Durvalumab +<br>EP | 268 | 12.9 months                     | 17.6%          | 5.1 months                                       |
| EP alone           | 269 | 10.5 months                     | 5.8%           | 5.4 months                                       |

EP: Etoposide + Cisplatin or Carboplatin

In the CASPIAN trial, the addition of Durvalumab to standard chemotherapy showed a statistically significant improvement in overall survival[4][5][6][7][8].

TOPAZ-1 Trial: Advanced Biliary Tract Cancer (BTC)



| Treatment Arm          | N   | Median Overall<br>Survival (OS) | 3-Year OS Rate | Median<br>Progression-<br>Free Survival<br>(PFS) |
|------------------------|-----|---------------------------------|----------------|--------------------------------------------------|
| Durvalumab +<br>GemCis | 341 | 12.9 months                     | 14.6%          | 7.2 months                                       |
| Placebo +<br>GemCis    | 344 | 11.3 months                     | 6.9%           | 5.7 months                                       |

GemCis: Gemcitabine + Cisplatin

The TOPAZ-1 trial showed that adding Durvalumab to chemotherapy resulted in a significant improvement in overall survival for patients with advanced biliary tract cancer[9][10][11][12][13].

# Signaling Pathways and Mechanisms of Action Ociperlimab: Targeting the TIGIT Pathway

Ociperlimab is a monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). TIGIT is an inhibitory checkpoint receptor expressed on T-cells and Natural Killer (NK) cells. By binding to its ligands (CD155 and CD112) on antigen-presenting cells or tumor cells, TIGIT suppresses the anti-tumor immune response. Ociperlimab blocks this interaction, thereby "releasing the brakes" on the immune system.





Click to download full resolution via product page

Ociperlimab blocks the inhibitory TIGIT pathway.

## **Durvalumab: Targeting the PD-1/PD-L1 Pathway**

Durvalumab is a monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). PD-L1 can be expressed on tumor cells and other immune cells in the tumor microenvironment. It binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that leads to T-cell exhaustion and immune evasion. Durvalumab blocks the interaction between PD-L1 and PD-1, restoring the T-cell's ability to attack tumor cells.





Click to download full resolution via product page

Durvalumab blocks the inhibitory PD-1/PD-L1 pathway.

# Experimental Protocols of Key Clinical Trials AdvanTIG-204 (Ociperlimab)

- Phase: 2
- Title: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC.
- Patient Population: Previously untreated patients with limited-stage small-cell lung cancer.
- Treatment Arms:
  - Arm A: Ociperlimab and Tislelizumab plus concurrent chemoradiotherapy (cCRT).



- o Arm B: Tislelizumab plus cCRT.
- Arm C: cCRT alone.
- Primary Endpoint: Progression-Free Survival (PFS) per investigator assessment.
- Key Inclusion Criteria: Histologically or cytologically confirmed LS-SCLC, measurable disease, and ECOG performance status of 0 or 1.
- Key Exclusion Criteria: Prior systemic therapy for LS-SCLC, mixed small-cell/non-small-cell histology.

### **PACIFIC (Durvalumab)**

- Phase: 3
- Title: A Global Study to Assess the Effects of MEDI4736 (Durvalumab) Following Concurrent Chemoradiation in Patients With Stage III Unresectable Non-Small Cell Lung Cancer.
- Patient Population: Patients with unresectable, Stage III NSCLC whose disease had not progressed following platinum-based chemotherapy concurrent with radiation therapy.
- Treatment Arms:
  - Durvalumab (10 mg/kg IV every 2 weeks for up to 12 months).
  - Placebo.
- Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
- Key Inclusion Criteria: WHO performance status of 0 or 1, life expectancy of at least 12 weeks.
- Key Exclusion Criteria: Prior exposure to any anti-PD-1 or anti-PD-L1 antibody, active or prior documented autoimmune disease.

### **Representative Clinical Trial Workflow**



The following diagram illustrates a typical workflow for a randomized, controlled clinical trial in oncology, representative of the studies discussed.



Click to download full resolution via product page

A simplified workflow of a randomized clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus
  Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent
  Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Durvalumab plus Chemotherapy Improves Overall Survival in Extensive-Stage Small-Cell Lung Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 5. Durvalumab Plus Platinum/Etoposide for First-Line Treatment of Extensive-Stage SCLC -The ASCO Post [ascopost.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Durvalumab, with or without tremelimumab, plus platinum-etoposide in first-line treatment of extensive-stage small-cell lung cancer: 3-year overall survival update from CASPIAN PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Durvalumab in Combination with Chemotherapy as First-Line Treatment for Extensive-Stage SCLC (CASPIAN Data) [theoncologynurse.com]
- 9. Durvalumab plus chemotherapy in advanced biliary tract cancer: 3-year overall survival update from the phase III TOPAZ-1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IMFINZI® (durvalumab) plus chemotherapy further improved overall survival benefit in advanced biliary tract cancer in the TOPAZ-1 Phase III trial, reducing the risk of death by 24% in additional follow-up [astrazeneca-us.com]
- 11. Durvalumab or placebo plus gemcitabine and cisplatin in participants with advanced biliary tract cancer (TOPAZ-1): updated overall survival from a randomised phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imfinzi plus chemotherapy doubled overall survival rate at three years for patients with advanced biliary tract cancer in TOPAZ-1 Phase III trial [astrazeneca.com]



- 13. Durvalumab Plus Gemcitabine/Cisplatin Improves Survival in Patients With Advanced Biliary Tract Cancer TOPAZ-1 The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Ociperlimab and Durvalumab: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#clinical-trial-data-comparing-ociperlimabto-durvalumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com